![molecular formula C16H21NO3 B2626303 N-(cyclopropylmethyl)-N-[(2,4-dimethoxyphenyl)methyl]prop-2-enamide CAS No. 2094628-10-9](/img/structure/B2626303.png)
N-(cyclopropylmethyl)-N-[(2,4-dimethoxyphenyl)methyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyclopropylmethyl)-N-[(2,4-dimethoxyphenyl)methyl]prop-2-enamide, also known as CMDP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. CMDP is a synthetic compound that can be synthesized using various methods, and it has been studied extensively for its mechanism of action and biochemical and physiological effects.
作用機序
The mechanism of action of N-(cyclopropylmethyl)-N-[(2,4-dimethoxyphenyl)methyl]prop-2-enamide involves its selective inhibition of HDAC6. HDAC6 is a protein that plays a crucial role in the regulation of several cellular processes, including cell division, immune response, and protein degradation. By inhibiting the activity of HDAC6, N-(cyclopropylmethyl)-N-[(2,4-dimethoxyphenyl)methyl]prop-2-enamide can alter the expression of genes involved in these processes, leading to changes in cellular function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(cyclopropylmethyl)-N-[(2,4-dimethoxyphenyl)methyl]prop-2-enamide are still being studied, but preliminary research suggests that it may have several potential benefits. For example, N-(cyclopropylmethyl)-N-[(2,4-dimethoxyphenyl)methyl]prop-2-enamide has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as a cancer treatment. Additionally, N-(cyclopropylmethyl)-N-[(2,4-dimethoxyphenyl)methyl]prop-2-enamide has been shown to improve memory and cognitive function in animal models, suggesting that it may have potential as a treatment for neurological disorders such as Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using N-(cyclopropylmethyl)-N-[(2,4-dimethoxyphenyl)methyl]prop-2-enamide in lab experiments is its selectivity for HDAC6. This selectivity allows researchers to study the specific role of this protein in biological systems without affecting other cellular processes. Additionally, N-(cyclopropylmethyl)-N-[(2,4-dimethoxyphenyl)methyl]prop-2-enamide is a synthetic compound, which means that it can be easily synthesized in large quantities for use in experiments.
However, there are also several limitations to using N-(cyclopropylmethyl)-N-[(2,4-dimethoxyphenyl)methyl]prop-2-enamide in lab experiments. For example, N-(cyclopropylmethyl)-N-[(2,4-dimethoxyphenyl)methyl]prop-2-enamide has not been extensively studied in vivo, which means that its effects on whole organisms are not well understood. Additionally, N-(cyclopropylmethyl)-N-[(2,4-dimethoxyphenyl)methyl]prop-2-enamide may have off-target effects on other proteins, which could complicate the interpretation of experimental results.
将来の方向性
There are several potential future directions for research on N-(cyclopropylmethyl)-N-[(2,4-dimethoxyphenyl)methyl]prop-2-enamide. One area of interest is the development of more selective HDAC6 inhibitors that can be used to study the specific role of this protein in biological systems. Additionally, researchers may explore the potential applications of N-(cyclopropylmethyl)-N-[(2,4-dimethoxyphenyl)methyl]prop-2-enamide in treating neurological disorders such as Alzheimer's disease. Finally, further studies may be conducted to better understand the biochemical and physiological effects of N-(cyclopropylmethyl)-N-[(2,4-dimethoxyphenyl)methyl]prop-2-enamide and its potential limitations in lab experiments.
Conclusion:
In conclusion, N-(cyclopropylmethyl)-N-[(2,4-dimethoxyphenyl)methyl]prop-2-enamide is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. N-(cyclopropylmethyl)-N-[(2,4-dimethoxyphenyl)methyl]prop-2-enamide can be synthesized using various methods and has been studied extensively for its mechanism of action and biochemical and physiological effects. While N-(cyclopropylmethyl)-N-[(2,4-dimethoxyphenyl)methyl]prop-2-enamide has several potential advantages for lab experiments, there are also limitations to its use, and further research is needed to fully understand its potential applications.
合成法
The synthesis of N-(cyclopropylmethyl)-N-[(2,4-dimethoxyphenyl)methyl]prop-2-enamide is a complex process that involves several steps. One of the most common methods for synthesizing N-(cyclopropylmethyl)-N-[(2,4-dimethoxyphenyl)methyl]prop-2-enamide is through the reaction of cyclopropylmethylamine with 2,4-dimethoxybenzaldehyde in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with propargyl bromide to form the final product, N-(cyclopropylmethyl)-N-[(2,4-dimethoxyphenyl)methyl]prop-2-enamide.
科学的研究の応用
N-(cyclopropylmethyl)-N-[(2,4-dimethoxyphenyl)methyl]prop-2-enamide has several potential applications in scientific research, including its use as a tool for studying the role of specific proteins in biological systems. N-(cyclopropylmethyl)-N-[(2,4-dimethoxyphenyl)methyl]prop-2-enamide has been shown to selectively inhibit the activity of the protein HDAC6, which is involved in the regulation of several cellular processes, including cell division and the immune response. By inhibiting HDAC6, N-(cyclopropylmethyl)-N-[(2,4-dimethoxyphenyl)methyl]prop-2-enamide can help researchers better understand the role of this protein in these processes and potentially identify new targets for drug development.
特性
IUPAC Name |
N-(cyclopropylmethyl)-N-[(2,4-dimethoxyphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-4-16(18)17(10-12-5-6-12)11-13-7-8-14(19-2)9-15(13)20-3/h4,7-9,12H,1,5-6,10-11H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSVYLPMREQRYTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN(CC2CC2)C(=O)C=C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-N-[(2,4-dimethoxyphenyl)methyl]prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2626223.png)

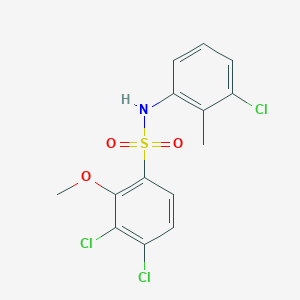
![2,4-difluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2626226.png)
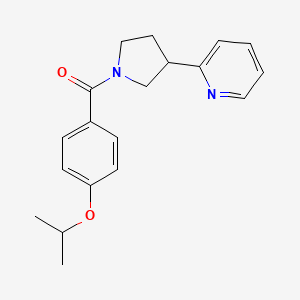
![2-[[1-(4-Methoxy-1-methyl-6-oxopyridine-3-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2626228.png)
![6-(2,3-Dimethylphenyl)-2-(2-ethoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2626231.png)

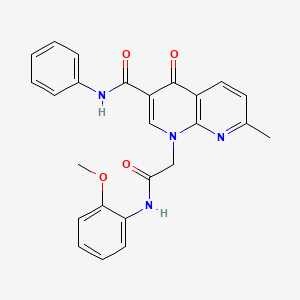

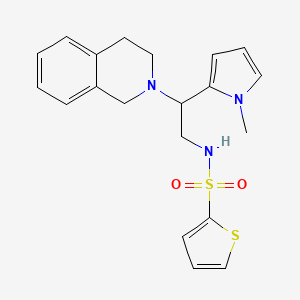
![N'-{(E)-[2,5-dimethyl-1-(2-pyrazinyl)-1H-pyrrol-3-yl]methylidene}-2-thiophenecarbohydrazide](/img/structure/B2626239.png)
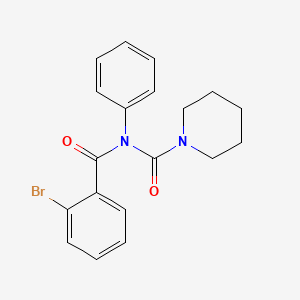
![2-[1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2626243.png)